molecular formula C10H12F3N3S B13914462 2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol

2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol

Cat. No.: B13914462
M. Wt: 263.28 g/mol
InChI Key: ZFJXOMGXVQSLDZ-UHFFFAOYSA-N
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Description

2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group, making it a valuable candidate for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The cyclopropyl and trifluoromethyl groups are introduced through substitution reactions using reagents like cyclopropyl halides and trifluoromethylating agents.

    Thiol Functionalization: The aminoethanethiol moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in its substituents.

    Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents can be compared based on their chemical properties and biological activities.

Uniqueness

2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12F3N3S

Molecular Weight

263.28 g/mol

IUPAC Name

2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethanethiol

InChI

InChI=1S/C10H12F3N3S/c11-10(12,13)8-5-7(6-1-2-6)15-9(16-8)14-3-4-17/h5-6,17H,1-4H2,(H,14,15,16)

InChI Key

ZFJXOMGXVQSLDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NCCS)C(F)(F)F

Origin of Product

United States

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